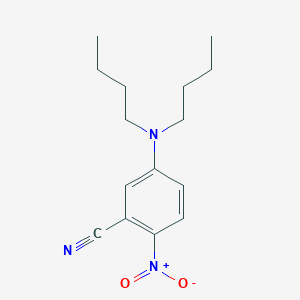

Benzonitrile, 5-(dibutylamino)-2-nitro-

Description

Contextual Significance in Organic Chemistry and Related Disciplines

The structural motifs present in Benzonitrile (B105546), 5-(dibutylamino)-2-nitro- are of considerable interest in various chemical disciplines. The benzonitrile core is a versatile building block in organic synthesis. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable synthetic handle.

The presence of both a strong electron-donating group (dibutylamino) and a strong electron-withdrawing group (nitro) on the benzene (B151609) ring creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including significant solvatochromism and potential for non-linear optical (NLO) activity. researchgate.net The intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor, facilitated by the π-conjugated system of the benzene ring, can lead to a large dipole moment and unique spectroscopic signatures. researchgate.net Compounds with similar electronic structures are often investigated as potential chromophores and fluorescent probes. researchgate.net

Historical Perspective of Related Benzonitrile and Nitroamine Systems in Research

The study of benzonitrile and its derivatives has a long history, with early research focusing on their synthesis and fundamental reactivity. A common synthetic route to benzonitriles involves the Sandmeyer reaction of anilines or the cyanation of aryl halides. More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to introduce the cyano group. acs.org

Nitroaromatic compounds, including nitroanilines, have been extensively studied for over a century, largely due to their importance as intermediates in the synthesis of dyes, pharmaceuticals, and explosives. researchgate.net The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The electronic properties of nitroanilines have also been a subject of significant research, particularly in the context of understanding substituent effects on aromatic systems. Spectroscopic investigations of polymers derived from nitroanilines have provided insights into their charge transfer states and conjugation lengths. nih.gov

Current Research Landscape and Gaps Pertaining to Benzonitrile, 5-(dibutylamino)-2-nitro-

The current research landscape for functionalized benzonitriles is broad, with applications in medicinal chemistry, materials science, and organic synthesis. For instance, substituted 2-phenoxy-5-nitrobenzonitriles have been synthesized and evaluated as inhibitors of enterovirus replication. nih.gov Similarly, other substituted benzonitriles serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ossila.com

Physicochemical and Spectroscopic Data

While experimental data for Benzonitrile, 5-(dibutylamino)-2-nitro- is scarce, its properties can be predicted based on its structure and data from analogous compounds like 2-Amino-5-nitrobenzonitrile. nih.gov

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₅H₂₁N₃O₂ |

| Molecular Weight | 275.35 g/mol |

| Appearance | Likely a colored solid (yellow to orange) |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Not available |

| Melting Point | Not available |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-donating and withdrawing substituents. Signals for the butyl chains would appear in the aliphatic region. |

| ¹³C NMR | Resonances for the aromatic carbons, the cyano carbon, and the carbons of the butyl groups. The chemical shifts of the aromatic carbons would reflect the electronic effects of the substituents. |

| FT-IR | Characteristic stretching frequencies for the C≡N (nitrile) group (around 2220-2240 cm⁻¹), the N-O bonds of the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹ respectively), and C-N bonds. |

| UV-Vis | An absorption maximum in the visible region is expected due to the extended conjugation and the intramolecular charge transfer between the dibutylamino and nitro groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

821776-90-3 |

|---|---|

Molecular Formula |

C15H21N3O2 |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

5-(dibutylamino)-2-nitrobenzonitrile |

InChI |

InChI=1S/C15H21N3O2/c1-3-5-9-17(10-6-4-2)14-7-8-15(18(19)20)13(11-14)12-16/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

PDMRSJJPYGYPQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzonitrile, 5 Dibutylamino 2 Nitro

Established Synthetic Routes for Benzonitrile (B105546), 5-(dibutylamino)-2-nitro-

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound would likely commence with the preparation of a suitable precursor, such as a 5-halo-2-nitrobenzonitrile. The nitro group at the 2-position and the cyano group are strong electron-withdrawing groups, which activate the benzene (B151609) ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. nih.govnih.gov The halogen at the 5-position serves as a good leaving group for the subsequent amination step.

One potential precursor, 2-chloro-5-nitrobenzonitrile, can be synthesized from 2-chloro-5-nitrobenzoic acid. nih.gov Another common precursor for related compounds, 2-amino-5-nitrobenzonitrile, is often prepared by the nitration of o-chlorobenzonitrile followed by amination, or from 5-nitroanthranilic acid amide.

Alternatively, the synthesis could begin with the functionalization of an aniline (B41778) derivative. For instance, N,N-dibutylaniline can be prepared via the reductive butylation of aniline. This could then be followed by cyanation and nitration, although the directing effects of the substituents would need to be carefully considered to achieve the desired isomer.

Amination and Nitration Reaction Pathways for Target Compound Formation

Amination Pathway: A primary and highly plausible route to 5-(dibutylamino)-2-nitrobenzonitrile is the nucleophilic aromatic substitution of a 5-halo-2-nitrobenzonitrile with dibutylamine (B89481). The electron-withdrawing nitro group ortho to the site of substitution significantly facilitates this reaction. nih.govnih.gov The reaction would involve the attack of dibutylamine on the carbon atom bearing the halogen, proceeding through a Meisenheimer intermediate, followed by the elimination of the halide ion to yield the final product. The general mechanism for SNAr reactions is well-documented. nih.gov

Nitration Pathway: An alternative strategy involves the nitration of 5-(dibutylamino)benzonitrile. The dibutylamino group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. Therefore, the nitration of this substrate would likely yield a mixture of isomers, and achieving high selectivity for the desired 2-nitro product could be challenging. The choice of nitrating agent and reaction conditions would be crucial in controlling the regioselectivity of the nitration. rushim.rursc.org Various nitrating agents, from the classic mixed acid (HNO₃/H₂SO₄) to milder reagents, could be employed. rushim.rursc.orgnih.gov

Catalytic Approaches in the Synthesis of Benzonitrile, 5-(dibutylamino)-2-nitro-

While many SNAr reactions proceed without a catalyst, particularly with highly activated substrates, catalytic methods can enhance the efficiency of the amination step. For less reactive haloaromatics, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed. However, for a substrate as activated as a 5-halo-2-nitrobenzonitrile, such catalytic systems might not be necessary.

Microwave-assisted synthesis represents a catalyst-free approach that can significantly accelerate the amination reaction. Studies on the amination of 2-chloro-5-nitrobenzoic acid have shown that microwave irradiation can lead to high yields in short reaction times without the need for a catalyst. nih.gov This methodology could likely be adapted for the reaction of 5-halo-2-nitrobenzonitriles with dibutylamine.

Novel Synthetic Methodologies for Benzonitrile, 5-(dibutylamino)-2-nitro-

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of 5-(dibutylamino)-2-nitrobenzonitrile, particularly in the context of the proposed SNAr pathway. A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Traditional SNAr reactions often utilize polar aprotic solvents like DMF, DMSO, or NMP, which have toxicity concerns.

Recent research has highlighted several greener alternatives:

Polyethylene Glycol (PEG-400): This non-toxic, biodegradable, and inexpensive polymer has been successfully used as a solvent for SNAr reactions, leading to excellent yields in very short reaction times. nih.gov

Cyrene™: Derived from cellulose, Cyrene™ is a bio-based solvent that can be a substitute for conventional polar aprotic solvents in SNAr reactions. researchgate.net

Water: The use of water as a solvent for organic reactions is highly desirable. The addition of sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate SNAr reactions in aqueous media under mild conditions. rsc.org

By employing these green solvents, the environmental impact of the synthesis of 5-(dibutylamino)-2-nitrobenzonitrile could be significantly reduced.

Asymmetric Synthesis Approaches for Derivatives

The target molecule, 5-(dibutylamino)-2-nitrobenzonitrile, is achiral. However, the development of asymmetric synthetic routes to chiral derivatives of this compound is a relevant area of modern organic chemistry. Chirality could be introduced, for example, by using a chiral, non-racemic amine in the SNAr step, such as (S)- or (R)-N-butyl-N-sec-butylamine, to generate an atropisomeric product if rotation around the C-N bond is restricted.

More broadly, the field of asymmetric synthesis of chiral benzonitriles is an active area of research. researchgate.net Organocatalysis and transition-metal catalysis are the primary tools for achieving enantioselectivity. For instance, chiral N-heterocyclic carbenes (NHCs) have been used as catalysts in the atroposelective synthesis of axially chiral benzonitriles. researchgate.net While not directly applicable to the achiral target compound, these principles could be adapted for the synthesis of more complex, chiral derivatives that incorporate the 5-(dibutylamino)-2-nitrobenzonitrile scaffold. The development of chiral drugs is a major focus of the pharmaceutical industry, and asymmetric synthesis is a key enabling technology. nih.gov

Flow Chemistry Applications in Benzonitrile, 5-(dibutylamino)-2-nitro- Production

The synthesis of nitroaromatic compounds, such as Benzonitrile, 5-(dibutylamino)-2-nitro-, often involves highly exothermic nitration reactions, which present significant safety and scalability challenges in traditional batch reactors. ewadirect.comnovartis.com Flow chemistry has emerged as a superior alternative, offering enhanced safety, better process control, and higher yields for such hazardous reactions. ewadirect.comresearchgate.net The large surface-area-to-volume ratio in microreactors or tube reactors facilitates efficient heat transfer, mitigating the risk of thermal runaways that can occur in large-scale batch production. nih.gov

Continuous flow processes allow for the precise control of reaction parameters, including temperature, pressure, and residence time, leading to improved selectivity and product purity. nih.gov For the production of Benzonitrile, 5-(dibutylamino)-2-nitro-, a likely synthetic strategy would involve the nitration of a precursor, such as 3-(dibutylamino)benzonitrile. In a flow chemistry setup, streams of the substrate and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be continuously fed into a microreactor. The rapid mixing and precise temperature control inherent to flow systems would enable a safe and efficient nitration process. ewadirect.com

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. ewadirect.com | Enhanced safety due to excellent heat transfer and small reaction volumes. nih.gov |

| Process Control | Difficult to control temperature and mixing homogeneity, leading to side products. | Precise control over temperature, pressure, and residence time, improving selectivity. nih.gov |

| Scalability | Scaling up is challenging and often requires significant process redesign. ewadirect.com | Easily scalable by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). researchgate.net |

| Yield & Purity | Often lower yields and purity due to side reactions and decomposition. ewadirect.com | Typically higher yields and purity due to better control over reaction conditions. ewadirect.com |

Mechanistic Elucidation of Key Synthetic Transformations

The primary route for the synthesis of Benzonitrile, 5-(dibutylamino)-2-nitro- is anticipated to be a nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of a di-nitro-substituted benzonitrile, such as 2,5-dinitrobenzonitrile, with dibutylamine. The electron-withdrawing nature of the two nitro groups and the nitrile group activates the aromatic ring towards nucleophilic attack.

Reaction Intermediates and Transition State Analysis

The SNAr mechanism for the formation of Benzonitrile, 5-(dibutylamino)-2-nitro- would proceed through a two-step addition-elimination pathway. The first step involves the nucleophilic attack of dibutylamine on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.

Computational studies on similar SNAr reactions have shown that the formation of the Meisenheimer complex is often the rate-determining step. semanticscholar.org Transition state analysis of analogous reactions indicates a structure where the C-N bond between the nucleophile and the aromatic ring is partially formed. The negative charge is delocalized over the aromatic ring and the nitro groups.

In some cases, particularly with less activated aromatic systems, a concerted SNAr (cSNAr) mechanism may be operative, where the bond formation and bond breaking occur in a single step without the formation of a stable intermediate. nih.govresearchgate.net However, given the strong activation provided by two nitro groups and a nitrile group, a stepwise mechanism via a Meisenheimer intermediate is more probable for the synthesis of the target compound.

Kinetic Studies of Formation Reactions

The rate of formation of Benzonitrile, 5-(dibutylamino)-2-nitro- would be influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent. A kinetic study involving dibutylamine in a different context (the Mannich reaction) demonstrated that the reaction rate is dependent on temperature and reactant concentrations, with optimal conditions leading to high yields. semanticscholar.org While not a direct analogue, this highlights the importance of optimizing these parameters.

Table 2: Hypothetical Kinetic Data for the Formation of Benzonitrile, 5-(dibutylamino)-2-nitro-

| [2,5-Dinitrobenzonitrile] (M) | [Dibutylamine] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

This data is illustrative and based on typical second-order kinetics for SNAr reactions.

Theoretical and Computational Investigations of Benzonitrile, 5 Dibutylamino 2 Nitro

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Supramolecular Assembly Prediction

The prediction of how molecules arrange themselves in the solid state, known as supramolecular assembly, is crucial for understanding and engineering crystal properties. Computational methods are instrumental in predicting these arrangements by analyzing intermolecular interactions.

For Benzonitrile (B105546), 5-(dibutylamino)-2-nitro-, the primary non-covalent interactions governing its self-assembly would include hydrogen bonds, π–π stacking, and van der Waals forces. The nitro group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking. The dibutylamino group, with its alkyl chains, would contribute to weaker van der Waals interactions.

Hirshfeld Surface Analysis: A key computational tool for analyzing intermolecular interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. For a related compound, 2-amino-4-chlorobenzonitrile, Hirshfeld analysis has been used to detail the contributions of various interactions to the crystal packing. analis.com.my A similar analysis for Benzonitrile, 5-(dibutylamino)-2-nitro- would likely reveal the relative importance of interactions involving the nitro, cyano, and amino groups.

Density Functional Theory (DFT) Calculations: DFT can be used to model small clusters of molecules to understand the energetics of different supramolecular arrangements. mdpi.com By calculating the binding energies of various possible dimers and trimers, the most stable packing motifs can be predicted. For instance, studies on chlorobenzoic acid and amino-chloropyridine derivatives have successfully used DFT to reproduce and analyze supramolecular assemblies. mdpi.comdoaj.org

Illustrative Interaction Contribution: The following interactive table illustrates a hypothetical breakdown of intermolecular contacts for Benzonitrile, 5-(dibutylamino)-2-nitro- based on typical findings for similar molecules.

| Interaction Type | Predicted Contribution (%) | Key Functional Groups Involved |

| H···H Contacts | 45% | Dibutylamino chains, Aromatic rings |

| C···H/H···C Contacts | 25% | Aromatic rings, Alkyl chains |

| O···H/H···O Contacts | 15% | Nitro group, Aromatic/Alkyl C-H donors |

| N···H/H···N Contacts | 10% | Cyano/Amino groups, Aromatic/Alkyl C-H |

| π–π Stacking | 5% | Benzene (B151609) ring |

Computational Design of Benzonitrile, 5-(dibutylamino)-2-nitro- Derivatives

Computational methods enable the rational design of new molecules with enhanced or specific properties. By systematically modifying the structure of Benzonitrile, 5-(dibutylamino)-2-nitro- in silico, its electronic, optical, and biological properties can be fine-tuned.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net Theoretical descriptors, calculated using computational chemistry, are central to modern QSAR. For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity. nih.govnih.gov

For Benzonitrile, 5-(dibutylamino)-2-nitro- derivatives, a theoretical SAR study would involve:

Generating a library of derivatives: This would involve systematic modifications, such as altering the alkyl chains on the amino group, changing the position of substituents, or introducing new functional groups.

Calculating molecular descriptors: A wide range of descriptors would be computed for each derivative. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov

Developing a QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links the descriptors to the activity of interest.

Key Theoretical Descriptors in QSAR for Nitroaromatics

| Descriptor | Symbol | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons. nih.gov |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons and is often linked to reactivity. nih.gov |

| Octanol-Water Partition Coefficient | LogP | A measure of hydrophobicity, crucial for bioavailability. nih.gov |

| Molecular Molar Refractive Index | MR | Relates to molecular volume and polarizability. nih.gov |

| Dipole Moment | µ | Indicates the overall polarity of the molecule. nih.gov |

Virtual Screening for Targeted Modifications

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov If Benzonitrile, 5-(dibutylamino)-2-nitro- were a hit compound for a specific biological target (e.g., an enzyme), virtual screening could be used to find derivatives with improved binding affinity.

The process typically involves:

Structure-based virtual screening: This requires a 3D structure of the biological target. A library of compounds is "docked" into the active site of the target, and a scoring function is used to estimate the binding affinity.

Ligand-based virtual screening: If the target structure is unknown, a model (pharmacophore) is built based on the known active compound. The library is then searched for molecules that match the pharmacophore model.

For example, a virtual screening campaign targeting the 5-lipoxygenase-activating protein (FLAP) successfully identified novel benzimidazole (B57391) derivatives as inhibitors. nih.gov A similar approach could be applied to a library of derivatives of Benzonitrile, 5-(dibutylamino)-2-nitro- to identify modifications that enhance its interaction with a specific protein target.

Prediction of Tunable Electronic Properties for Specific Applications

The electronic properties of Benzonitrile, 5-(dibutylamino)-2-nitro- are dictated by the interplay of the electron-donating dibutylamino group and the electron-withdrawing nitro and cyano groups. This "push-pull" architecture suggests potential for applications in nonlinear optics (NLO) or as a solvatochromic dye. Computational methods, particularly DFT, are highly effective at predicting these properties. indexcopernicus.comresearchgate.net

Key Electronic Properties and Their Prediction:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the molecule's electronic absorption spectrum and reactivity. indexcopernicus.com A smaller gap generally corresponds to easier electronic excitation.

Dipole Moment (µ): This measures the charge separation within the molecule. Push-pull systems typically have large dipole moments.

Polarizability (α) and Hyperpolarizability (β): These properties describe how the electron cloud of a molecule is distorted by an external electric field. High hyperpolarizability is a key requirement for NLO materials.

Computational studies on analogous 4-nitroaniline (B120555) derivatives have shown that modifying the amino group substituents and the solvent environment can significantly alter these electronic properties. indexcopernicus.comsdiarticle1.in For instance, increasing the electron-donating strength of the amino substituent typically leads to a smaller HOMO-LUMO gap and enhanced hyperpolarizability.

Predicted Effects of Modifications on Electronic Properties (Illustrative)

| Modification to Benzonitrile, 5-(dibutylamino)-2-nitro- | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Hyperpolarizability (β) |

| Replace -N(C4H9)2 with -N(CH3)2 | Increase | Decrease |

| Replace -NO2 with a stronger acceptor (e.g., -CF3) | Decrease | Increase |

| Increase solvent polarity | Decrease | Increase |

By systematically calculating these properties for a range of virtual derivatives, it is possible to design molecules with electronic characteristics tailored for specific applications, such as organic light-emitting diodes (OLEDs) or electro-optic devices.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of Benzonitrile, 5 Dibutylamino 2 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the structure of organic molecules in solution and the solid state.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Resonance Assignment

For a molecule with the complexity of Benzonitrile (B105546), 5-(dibutylamino)-2-nitro-, one-dimensional NMR spectra would likely exhibit overlapping signals. Multidimensional NMR techniques are indispensable for resolving such ambiguities. Correlation Spectroscopy (COSY) would be employed to establish proton-proton (¹H-¹H) coupling networks within the dibutylamino and aromatic moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate directly bonded proton and carbon nuclei, allowing for the definitive assignment of the ¹³C signals. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons, providing crucial information for assembling the complete molecular skeleton and confirming the substitution pattern on the benzonitrile ring.

A hypothetical data table for ¹H and ¹³C NMR chemical shifts, based on estimations for similar structures, would be necessary to illustrate the expected resonance assignments. However, without experimental data, such a table would be purely speculative.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The dibutylamino group in Benzonitrile, 5-(dibutylamino)-2-nitro- is expected to exhibit dynamic behavior, specifically rotation around the C-N bond connecting it to the aromatic ring. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, would be instrumental in quantifying the energy barrier to this rotation. At low temperatures, separate signals for the non-equivalent butyl protons might be observed, which would coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. Analysis of the coalescence temperature and line shapes would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for this conformational exchange process.

Solid-State NMR for Crystalline Forms

Should Benzonitrile, 5-(dibutylamino)-2-nitro- exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable insights into its structure and packing in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra could reveal the presence of different polymorphs or solvates, which would manifest as distinct sets of chemical shifts. Furthermore, ssNMR can provide information about intermolecular interactions and molecular symmetry in the crystal lattice.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of Benzonitrile, 5-(dibutylamino)-2-nitro- and any potential reaction products. By measuring the mass with high accuracy (typically to within a few parts per million), a unique molecular formula can be assigned, distinguishing it from other compounds with the same nominal mass. This is a fundamental step in the characterization of any new chemical entity.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) would be employed to probe the fragmentation pathways of the protonated or radical cation of Benzonitrile, 5-(dibutylamino)-2-nitro-. In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. Key fragmentation pathways would likely involve cleavages within the dibutylamino side chain and the loss of the nitro group. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), would be invaluable in confirming the proposed fragmentation mechanisms by tracking the labeled atoms through the fragmentation cascade.

A detailed fragmentation table, outlining the observed m/z values of fragment ions and their proposed structures, would be a crucial component of this analysis. In the absence of experimental MS/MS data, the generation of such a table is not possible.

Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.gov In studies involving Benzonitrile, 5-(dibutylamino)-2-nitro-, isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be strategically incorporated to provide unambiguous insights into bond formation and cleavage steps.

For instance, to investigate the mechanism of a nucleophilic aromatic substitution reaction that forms the title compound, one could use a starting material labeled with ¹⁵N in the amino group. Subsequent analysis of the product and any byproducts using mass spectrometry or NMR spectroscopy would reveal the position of the ¹⁵N label, confirming the pathway of the nitrogen atom. researchgate.net

A hypothetical experiment to probe a proposed reaction pathway is outlined below. If a reaction is believed to proceed through a specific intermediate, labeling a key position and tracking its transformation can validate the proposed mechanism. nih.gov

Table 1: Hypothetical Isotopic Labeling Study for Mechanistic Analysis

| Isotope Used | Labeled Position | Analytical Technique | Expected Observation for Proposed Mechanism | Mechanistic Insight |

|---|---|---|---|---|

| ¹⁵N | Amino group of a precursor | Mass Spectrometry (MS) | The molecular ion peak of the final product shows a +1 m/z shift compared to the unlabeled compound. | Confirms the incorporation of the labeled nitrogen atom into the final structure. |

| ¹³C | Cyano group carbon | ¹³C NMR Spectroscopy | A distinct chemical shift and coupling pattern for the labeled carbon, confirming its electronic environment. | Elucidates the fate of the nitrile group and rules out alternative mechanisms where it might be lost or transformed. |

| ²H | Alpha-position of butyl groups | ¹H NMR & ²H NMR Spectroscopy | Absence of signal at the corresponding position in ¹H NMR and presence of a signal in ²H NMR. | Tracks the integrity of the alkyl chains and can reveal potential side reactions or rearrangements involving C-H bond cleavage. |

These clearly defined reaction setups, where isotopically labeled substrates are utilized, can provide detailed mechanistic insights into complex chemical transformations. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the characterization of Benzonitrile, 5-(dibutylamino)-2-nitro- by identifying its key functional groups. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" based on their structure.

The structure of Benzonitrile, 5-(dibutylamino)-2-nitro- contains several characteristic functional groups that give rise to distinct peaks in IR and Raman spectra. The nitrile group (-C≡N) stretching vibration typically appears in a relatively clean region of the spectrum. researchgate.net The nitro group (-NO₂) has characteristic symmetric and asymmetric stretching modes. The dibutylamino group and the substituted benzene (B151609) ring also produce a series of identifiable vibrations. Electron-withdrawing groups, such as the nitro and cyano groups, can influence the wavenumber of adjacent vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Benzonitrile, 5-(dibutylamino)-2-nitro-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Nitrile (-C≡N) | Stretching (ν) | 2220 - 2240 | Medium to Strong | Medium |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1510 - 1560 | Strong | Medium |

| Nitro (-NO₂) | Symmetric Stretch (νs) | 1340 - 1380 | Strong | Strong |

| Alkyl C-H | Stretching (ν) | 2850 - 2960 | Strong | Medium |

| Aromatic C=C | Stretching (ν) | 1450 - 1600 | Medium to Strong | Strong |

| C-N (Aromatic-Amino) | Stretching (ν) | 1250 - 1360 | Strong | Medium |

In-situ (in the reaction mixture) IR and Raman spectroscopy are powerful Process Analytical Technologies (PAT) that allow for real-time monitoring of chemical reactions without the need for sampling. americanpharmaceuticalreview.comazooptics.com This provides immediate data on reaction kinetics, the formation of intermediates, and the point of reaction completion. americanpharmaceuticalreview.compatsnap.com

For the synthesis of Benzonitrile, 5-(dibutylamino)-2-nitro-, a fiber optic probe can be inserted directly into the reaction vessel. americanpharmaceuticalreview.com By monitoring the characteristic vibrational bands of reactants and products over time, a detailed reaction profile can be generated. For example, one could track the disappearance of a reactant's peak while simultaneously observing the growth of the product's strong nitrile (-C≡N) or nitro (-NO₂) absorption bands. oxinst.com This allows for precise determination of the reaction endpoint, improving process control and efficiency. patsnap.com

Table 3: Hypothetical In-situ IR Monitoring of a Synthesis Reaction

| Time (minutes) | Reactant Peak Intensity (e.g., at 1700 cm⁻¹) | Product Peak Intensity (e.g., at 2230 cm⁻¹) | Reaction Status |

|---|---|---|---|

| 0 | 1.00 (Normalized) | 0.00 | Initiated |

| 30 | 0.65 | 0.35 | In Progress |

| 60 | 0.28 | 0.72 | In Progress |

| 90 | 0.05 | 0.95 | Nearing Completion |

| 120 | < 0.01 | 0.99 | Complete |

The precise frequencies of vibrational modes are sensitive to the molecule's local environment, including solvent polarity and intermolecular interactions like hydrogen bonding. nii.ac.jp Analyzing shifts in these frequencies provides valuable information about solute-solvent interactions.

For Benzonitrile, 5-(dibutylamino)-2-nitro-, the nitrile stretching frequency (νC≡N) is particularly sensitive to its environment. In polar solvents, the nitrogen atom of the nitrile group can interact with solvent dipoles, leading to a shift in the stretching frequency compared to its position in a non-polar solvent. Such vibrations, known as "key vibrations," are highly useful for determining intermolecular interactions. nii.ac.jp

Table 4: Hypothetical Solvent-Induced Shifts in the Nitrile Stretching Frequency

| Solvent | Dielectric Constant (ε) | Observed ν(C≡N) (cm⁻¹) | Frequency Shift (Δν) |

|---|---|---|---|

| Hexane | 1.88 | 2235.0 | 0 (Reference) |

| Dichloromethane | 9.08 | 2232.5 | -2.5 |

| Acetone | 21.0 | 2230.1 | -4.9 |

| Acetonitrile | 37.5 | 2228.7 | -6.3 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions. The technique can be applied to both single crystals and polycrystalline powders. nih.gov

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's structure, including the relative configuration of all stereogenic centers. researchgate.netnih.gov While Benzonitrile, 5-(dibutylamino)-2-nitro- is an achiral molecule and thus has no absolute configuration to determine, SCXRD is invaluable for precisely defining its molecular geometry and understanding how the molecules pack together in the solid state.

An SCXRD analysis would reveal the planarity of the benzene ring, the torsion angles of the dibutylamino and nitro groups relative to the ring, and the precise bond lengths and angles of the entire molecule. Furthermore, it elucidates the nature of intermolecular forces, such as van der Waals interactions or potential weak C-H···O or C-H···N hydrogen bonds, that stabilize the crystal lattice. researchgate.net Co-crystallization with a chiral compound of a known configuration is a strategy that can be used to determine the absolute configuration of a target molecule. researchgate.netnih.gov

Table 5: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.225 |

Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.net Different polymorphs of the same compound can have different physical properties, such as solubility and stability. Powder X-ray diffraction (PXRD) is a primary and powerful tool for identifying and distinguishing between these different crystalline phases, as each polymorph produces a unique diffraction pattern. researchgate.netrigaku.com

By comparing the PXRD pattern of a bulk sample of Benzonitrile, 5-(dibutylamino)-2-nitro- against a library of known patterns or patterns calculated from single-crystal data, one can identify the specific polymorphic form present. nih.govresearchgate.net This is critical for quality control in manufacturing processes. Variable temperature PXRD can also be used to study phase transitions between different polymorphs. researchgate.net

Table 6: Hypothetical PXRD Data for Two Polymorphs

| Form A: Characteristic 2θ Peaks (°) | Form B: Characteristic 2θ Peaks (°) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 11.5 |

| 17.0 | 16.1 |

| 21.8 | 23.4 |

| 25.6 | 26.0 |

Hyphenated Techniques for Complex Mixture Analysis and Process Monitoring

Hyphenated analytical techniques are indispensable tools in modern chemistry, providing powerful means to separate, identify, and quantify individual components within complex mixtures. By coupling a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, most notably mass spectrometry (MS), chemists can achieve a high degree of certainty in structural elucidation and purity assessment. These methods are particularly crucial in the synthesis of specialty chemicals like Benzonitrile, 5-(dibutylamino)-2-nitro-, where the confirmation of the target molecule and the identification of any synthesis-related impurities are paramount for quality control and process optimization.

GC-MS and LC-MS for Purity Assessment and By-product Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone techniques for the analysis of organic compounds. The choice between them is often dictated by the analyte's volatility and thermal stability. For a compound like Benzonitrile, 5-(dibutylamino)-2-nitro-, both techniques could be applicable.

In a typical manufacturing process, the crude product of Benzonitrile, 5-(dibutylamino)-2-nitro- would be dissolved in a suitable solvent and analyzed. GC-MS would be effective if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The gas chromatograph would separate the target compound from any starting materials, intermediates, or by-products. As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by matching it against a spectral library or through interpretation of its fragmentation pattern.

LC-MS is often preferred for less volatile or thermally labile compounds. In this case, a high-performance liquid chromatography (HPLC) system would perform the separation. The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is highly versatile due to the wide range of available column chemistries and mobile phases, allowing for the separation of a broad spectrum of compounds.

The primary goal of these analyses is to determine the purity of the synthesized Benzonitrile, 5-(dibutylamino)-2-nitro- and to identify any impurities. By-products can arise from various sources, including incomplete reactions, side reactions, or the degradation of reactants or products. For instance, the synthesis of Benzonitrile, 5-(dibutylamino)-2-nitro- may involve the reaction of a substituted benzonitrile with dibutylamine (B89481). Potential by-products could therefore include unreacted starting materials or isomers formed during the synthesis. The identification of these by-products is critical for refining the reaction conditions to improve the yield and purity of the desired product.

Below is a hypothetical data table illustrating the type of information that would be obtained from a GC-MS or LC-MS analysis of a crude sample of Benzonitrile, 5-(dibutylamino)-2-nitro-.

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Purity/Abundance (%) |

| 8.5 | 261.16 | Benzonitrile, 5-(dibutylamino)-2-nitro- | 95.5 |

| 5.2 | 162.05 | 4-chloro-3-nitrobenzonitrile (Starting Material) | 1.8 |

| 6.8 | 129.16 | Dibutylamine (Starting Material) | 1.2 |

| 9.1 | 261.16 | Isomeric By-product | 0.8 |

| 10.3 | 277.15 | Oxidized By-product | 0.7 |

Chiral HPLC for Enantiomeric Purity (if applicable for derivatives)

Benzonitrile, 5-(dibutylamino)-2-nitro- itself is not a chiral molecule and therefore does not exist as enantiomers. However, if this compound were to be used as a precursor in the synthesis of a more complex, chiral molecule, the analysis of the enantiomeric purity of the resulting derivative would be essential, particularly in fields such as pharmaceuticals or materials science where the chirality of a molecule can dramatically affect its properties and activity.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is a solid support that has a chiral selector immobilized on its surface. As the racemic mixture of the derivative passes through the column, the two enantiomers interact differently with the chiral selector. This differential interaction leads to a difference in the retention times of the enantiomers, allowing for their separation and quantification.

The development of a chiral HPLC method would involve screening various types of chiral columns and mobile phases to achieve baseline separation of the enantiomers. Once separated, the relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of the mixture, a critical measure of its purity.

For example, if a chiral derivative of Benzonitrile, 5-(dibutylamino)-2-nitro- was synthesized, a chiral HPLC analysis might produce the following results:

| Retention Time (min) | Enantiomer | Peak Area | Enantiomeric Purity (%) |

| 12.3 | (R)-enantiomer | 98,500 | 98.5 |

| 14.5 | (S)-enantiomer | 1,500 | 1.5 |

This data would indicate an enantiomeric excess of 97% for the (R)-enantiomer, which may be crucial for the derivative's intended application.

Chemical Reactivity, Functionalization, and Derivatization of Benzonitrile, 5 Dibutylamino 2 Nitro

Reactions Involving the Nitro Group

Reduction Reactions to Amino or Hydroxylamino Derivatives

The reduction of the nitro group is a fundamental transformation that can lead to the formation of either amino (-NH₂) or hydroxylamino (-NHOH) derivatives, depending on the choice of reducing agent and reaction conditions. These reactions are crucial for the synthesis of various functionalized anilines and related compounds.

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a nitrile, is a common challenge in organic synthesis. However, several methods have been developed to achieve this chemoselectivity. organic-chemistry.org For a substrate like Benzonitrile (B105546), 5-(dibutylamino)-2-nitro-, the goal is to reduce the nitro group without affecting the cyano group.

Common Reducing Agents and Conditions for Nitro Group Reduction:

| Reducing Agent/System | Typical Conditions | Product | Selectivity Notes |

| H₂ / Pd/C | Low pressure H₂, room temp. | Amino | May also reduce the nitrile group under more forcing conditions. researchgate.net |

| SnCl₂·2H₂O | Ethanol, heat | Amino | Highly selective for the nitro group in the presence of nitriles. stackexchange.com |

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Amino | A classic and effective method for nitro group reduction. |

| Na₂S or NaHS | Aqueous or alcoholic solution | Amino | Can be selective for one nitro group in dinitro compounds. commonorganicchemistry.com |

| Zn / NH₄Cl | Aqueous solution, room temp. | Hydroxylamino | Milder conditions favor the formation of the hydroxylamine. |

| Catalytic Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Various solvents, mild temp. | Amino | Offers good selectivity for the nitro group. lookchem.com |

The reduction to the corresponding amine, 5-(dibutylamino)-2-aminobenzonitrile, opens up further synthetic possibilities, such as diazotization and subsequent coupling reactions. The formation of the hydroxylamino derivative, 5-(dibutylamino)-2-(hydroxylamino)benzonitrile, provides access to a different class of compounds with distinct reactivity. The choice of the reducing system is critical to achieving the desired outcome. For instance, tin(II) chloride is known for its excellent chemoselectivity in reducing aromatic nitro compounds without affecting other sensitive groups like nitriles. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-substituted Position (if activated)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govtandfonline.com In Benzonitrile, 5-(dibutylamino)-2-nitro-, the nitro group is positioned ortho to the cyano group and meta to the dibutylamino group. While the nitro group itself can sometimes act as a leaving group in highly activated systems, it is more common for it to activate other leaving groups on the ring. rsc.orgrsc.org

In instances where a suitable leaving group (e.g., a halogen) is present at a position activated by the nitro group (ortho or para), it can be readily displaced by a nucleophile. For example, in analogous compounds like 1-chloro-2,4-dinitrobenzene, the chlorine atom is readily substituted by amines. youtube.comchegg.com If Benzonitrile, 5-(dibutylamino)-2-nitro- were to have a leaving group at an activated position, a similar SNAr reaction would be expected. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

The presence of the electron-donating dibutylamino group can modulate the reactivity of the ring towards nucleophilic attack. While it generally deactivates the ring for this type of reaction, the strong activating effect of the ortho-nitro and para-cyano groups would likely dominate.

Photoreactions and Radical Chemistry Involving the Nitro Moiety

Aromatic nitro compounds are known to participate in various photochemical and radical reactions. rsc.org Upon absorption of UV light, nitroaromatic compounds can be excited to singlet and triplet states, which can then undergo a variety of transformations. researchgate.net

One common photoreaction of nitroaromatic compounds is photoreduction, which can occur in the presence of a hydrogen donor. This can lead to the formation of nitroso, azoxy, or amino compounds. The specific products formed depend on the reaction conditions and the structure of the nitroaromatic compound.

Radical reactions involving the nitro group are also well-documented. The nitro group can be reduced by single-electron transfer to form a nitro radical anion. These radical anions are key intermediates in many biological and chemical processes. Furthermore, radical-initiated reactions can lead to the transformation of the nitro group into other functionalities. rsc.org For nitroaromatic compounds bearing ortho-substituents with abstractable hydrogen atoms, intramolecular hydrogen abstraction by the excited nitro group can occur, leading to rearrangement products. researchgate.net

Reactions Involving the Dibutylamino Group

The tertiary amino group in Benzonitrile, 5-(dibutylamino)-2-nitro- is a site of nucleophilicity and can undergo several types of reactions.

Alkylation and Acylation Reactions at Nitrogen

The nitrogen atom of the dibutylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: The dibutylamino group can be alkylated by reacting it with alkyl halides or other alkylating agents. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the alkylating agent and the reaction conditions will influence the efficiency of the reaction.

Acylation: Acylation of the dibutylamino group is generally not possible as it is a tertiary amine and lacks a proton on the nitrogen to be substituted. However, acylation reactions can occur at the aromatic ring, directed by the activating effect of the amino group. Friedel-Crafts acylation, for instance, would likely occur at the positions ortho and para to the strongly activating dibutylamino group. However, the presence of the deactivating nitro and cyano groups would make such electrophilic aromatic substitution challenging.

Acylation can also be achieved with acyl halides or anhydrides. youtube.comcognitoedu.org These reactions typically proceed via nucleophilic addition-elimination. savemyexams.com

Representative Acylating Agents:

| Acylating Agent | Product Type |

| Acetyl chloride | N-acylated product (if a secondary amine) |

| Acetic anhydride | N-acylated product (if a secondary amine) |

| Benzoyl chloride | N-benzoylated product (if a secondary amine) |

Oxidation Reactions of the Amine

The dibutylamino group can be oxidized by various oxidizing agents. The outcome of the oxidation depends on the specific reagent used and the reaction conditions.

Oxidation of tertiary amines like the dibutylamino group can lead to the formation of N-oxides. Hydrogen peroxide or peroxy acids are commonly used for this transformation. The resulting N-oxide can exhibit different chemical and physical properties compared to the parent amine.

More vigorous oxidation can lead to the cleavage of the N-alkyl bonds, a process known as dealkylation. The oxidation of N,N-dialkylanilines can also lead to the formation of colored products through coupling reactions. oipub.com

Common Oxidizing Agents for Tertiary Amines:

| Oxidizing Agent | Typical Product |

| Hydrogen Peroxide (H₂O₂) | N-oxide |

| Peroxy acids (e.g., m-CPBA) | N-oxide |

| Potassium Permanganate (KMnO₄) | Complex mixture, potential for dealkylation and ring oxidation |

| Ozone (O₃) | N-oxide or dealkylation products |

Nucleophilic Attack on the Amine (e.g., protonation, coordination)

The 5-(dibutylamino) group, a tertiary amine, is a key functional group in the molecule. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows it to readily undergo protonation in the presence of acids to form a quaternary ammonium salt.

The electron-donating nature of the two butyl groups enhances the electron density on the nitrogen atom, increasing its basicity. However, the presence of the strongly electron-withdrawing nitro group and the nitrile group on the benzene (B151609) ring can slightly diminish this basicity through inductive and resonance effects. Despite this, the amine group remains a primary site for protonation.

Furthermore, the lone pair of electrons on the nitrogen atom enables it to act as a Lewis base, coordinating with various Lewis acids (e.g., metal ions). This coordination behavior is a fundamental aspect of its chemical reactivity, allowing for the formation of metal complexes. The steric hindrance presented by the two butyl groups can influence the rate and feasibility of these coordination reactions. researchgate.net

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional moiety characterized by an electrophilic carbon atom, making it susceptible to a variety of nucleophilic addition reactions. libretexts.orglibretexts.orgopenstax.org

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis : In the presence of an aqueous acid solution (e.g., H₂SO₄) and heat, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, 5-(dibutylamino)-2-nitrobenzamide. Further hydrolysis of the amide yields the final product, 5-(dibutylamino)-2-nitrobenzoic acid, and an ammonium ion. libretexts.org

Base-Catalyzed Hydrolysis : In a basic aqueous solution (e.g., NaOH), the hydroxide (B78521) ion acts as a strong nucleophile, directly attacking the nitrile carbon. openstax.org This forms an imine anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid produces the amide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidification, gives 5-(dibutylamino)-2-nitrobenzoic acid. openstax.org

Table 1: Hydrolysis of Benzonitrile, 5-(dibutylamino)-2-nitro-

| Reaction Condition | Intermediate | Final Product |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, Δ) | 5-(dibutylamino)-2-nitrobenzamide | 5-(dibutylamino)-2-nitrobenzoic acid |

Reduction to Aldehydes or Amines

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine. libretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Aqueous workup then protonates the resulting dianion to yield (5-(dibutylamino)-2-nitrophenyl)methanamine. openstax.org It is important to note that LiAlH₄ can also reduce the nitro group. Selective reduction of the nitrile in the presence of a nitro group can be challenging, though some reagent systems have been developed for such transformations. reddit.com Catalytic hydrogenation using catalysts like Raney nickel is another common method for reducing nitriles to primary amines. wikipedia.org

Reduction to Aldehydes : A partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup yields 5-(dibutylamino)-2-nitrobenzaldehyde. wikipedia.orgyoutube.com This method is effective for converting nitriles to aldehydes while potentially leaving the nitro group intact.

Table 2: Reduction of the Nitrile Group

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| 1. LiAlH₄; 2. H₂O | (5-(dibutylamino)-2-nitrophenyl)methanamine* | -C≡N → -CH₂NH₂ |

| 1. DIBAL-H; 2. H₂O | 5-(dibutylamino)-2-nitrobenzaldehyde | -C≡N → -CHO |

*Potential for concurrent reduction of the nitro group.

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX).

This reaction begins with the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Acidic aqueous workup hydrolyzes this imine intermediate to a ketone. libretexts.org For example, reacting Benzonitrile, 5-(dibutylamino)-2-nitro- with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(5-(dibutylamino)-2-nitrophenyl)ethan-1-one.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of Benzonitrile, 5-(dibutylamino)-2-nitro- is substituted with three groups that influence the rate and position of further electrophilic aromatic substitution (SₑAr) reactions.

Regioselectivity and Directing Effects of Substituents

The outcome of an SₑAr reaction is dictated by the electronic properties of the substituents already present on the ring.

5-(Dibutylamino) Group (-NBu₂) : This is a powerful activating group. The nitrogen atom donates electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. lkouniv.ac.in This effect significantly increases the rate of reaction compared to unsubstituted benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgyoutube.com

2-Nitro Group (-NO₂) : This is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate and slowing down the reaction. libretexts.org The nitro group is a meta-director. libretexts.orglibretexts.org

1-Nitrile Group (-CN) : This is also a deactivating group that withdraws electron density from the ring, primarily through a strong inductive effect and a weaker resonance effect. Like the nitro group, it is a meta-director. youtube.com

In Benzonitrile, 5-(dibutylamino)-2-nitro-, the directing effects of these groups are in competition. The powerful activating and ortho, para-directing effect of the dibutylamino group is dominant and will primarily determine the position of substitution.

The available positions for substitution on the ring are C-3, C-4, and C-6.

Position C-4 : This position is ortho to the activating -NBu₂ group and para to the deactivating -NO₂ group.

Position C-6 : This position is also ortho to the activating -NBu₂ group and meta to the deactivating -NO₂ group.

Position C-3 : This position is meta to the activating -NBu₂ group and ortho to the deactivating -NO₂ group.

Substitution is strongly favored at the positions activated by the dibutylamino group, i.e., positions C-4 and C-6. Substitution at C-3 would be highly disfavored due to it being meta to the strongly activating group and ortho to a deactivating group.

Table 3: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Relation to -NBu₂ (Activating, o,p-Director) | Relation to -NO₂ (Deactivating, m-Director) | Relation to -CN (Deactivating, m-Director) | Predicted Outcome |

|---|---|---|---|---|

| C-3 | meta | ortho | ortho | Highly Disfavored |

| C-4 | ortho | para | meta | Favored |

Halogenation, Nitration, and Sulfonation Studies

The chemical behavior of "Benzonitrile, 5-(dibutylamino)-2-nitro-" in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation is dictated by the interplay of the directing effects of its three substituents: the 5-(dibutylamino) group, the 2-nitro group, and the nitrile group. The dibutylamino group is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. Conversely, the nitro and nitrile groups are strongly deactivating, meta- directing groups due to their electron-withdrawing inductive and resonance effects.

Given the substitution pattern, the positions on the benzene ring are influenced as follows:

The C4 and C6 positions are ortho to the powerful activating dibutylamino group.

The C2 position is also ortho to the dibutylamino group but is already substituted with a nitro group.

The C3 position is meta to the dibutylamino group and ortho to the nitro group.

The C1 position, bearing the nitrile group, is para to the dibutylamino group.

Electrophilic attack will be directed to the most nucleophilic positions. The strong activation by the dibutylamino group at the C4 and C6 positions is expected to overcome the deactivating effects of the nitro and nitrile groups. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring is anticipated to proceed at the positions activated by the dibutylamino group. For instance, treatment of N,N-dialkylanilines with thionyl halides can lead to selective halogenation. nih.gov For "Benzonitrile, 5-(dibutylamino)-2-nitro-", reaction with a halogenating agent would likely yield a mixture of 4-halo and 6-halo derivatives.

Hypothetical Halogenation Reaction Products

| Reactant | Reagent | Predominant Product(s) |

|---|---|---|

| Benzonitrile, 5-(dibutylamino)-2-nitro- | Br₂ / FeBr₃ | Benzonitrile, 4-bromo-5-(dibutylamino)-2-nitro- and Benzonitrile, 6-bromo-5-(dibutylamino)-2-nitro- |

| Benzonitrile, 5-(dibutylamino)-2-nitro- | Cl₂ / FeCl₃ | Benzonitrile, 4-chloro-5-(dibutylamino)-2-nitro- and Benzonitrile, 6-chloro-5-(dibutylamino)-2-nitro- |

Nitration: Further nitration of "Benzonitrile, 5-(dibutylamino)-2-nitro-" would introduce an additional nitro group. While the existing nitro group deactivates the ring makingmolecules.comyoutube.comstackexchange.comshaalaa.com, the dibutylamino group strongly activates the ortho and para positions. The nitration of aniline (B41778) derivatives often requires careful control of reaction conditions to avoid oxidation and to manage the directing effects, sometimes necessitating the use of a protecting group. wikipedia.org In this case, the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids savemyexams.commasterorganicchemistry.com, would likely attack the C4 or C6 position.

Hypothetical Nitration Reaction Products

| Reactant | Reagent | Predominant Product(s) |

|---|---|---|

| Benzonitrile, 5-(dibutylamino)-2-nitro- | HNO₃ / H₂SO₄ | Benzonitrile, 5-(dibutylamino)-2,4-dinitro- and Benzonitrile, 5-(dibutylamino)-2,6-dinitro- |

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out with fuming sulfuric acid (oleum). google.com Similar to halogenation and nitration, the sulfonation of "Benzonitrile, 5-(dibutylamino)-2-nitro-" would be directed by the activating dibutylamino group to the C4 and C6 positions. The sulfonation of anilines can sometimes be reversible and product distribution can be influenced by temperature. quora.com

Hypothetical Sulfonation Reaction Products

| Reactant | Reagent | Predominant Product(s) |

|---|---|---|

| Benzonitrile, 5-(dibutylamino)-2-nitro- | SO₃ / H₂SO₄ | 4-cyano-2-(dibutylamino)-5-nitrobenzenesulfonic acid and 2-cyano-4-(dibutylamino)-5-nitrobenzenesulfonic acid |

Coupling Reactions and Polymerization Initiatives

The functional groups present in "Benzonitrile, 5-(dibutylamino)-2-nitro-" and its derivatives offer potential for coupling reactions to synthesize larger, more complex molecules and for polymerization to create advanced materials.

Cross-Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org To utilize "Benzonitrile, 5-(dibutylamino)-2-nitro-" in these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide. As discussed in the halogenation section, bromo or chloro derivatives of the parent compound could be synthesized. These halogenated derivatives could then serve as substrates for cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com A bromo-substituted derivative of "Benzonitrile, 5-(dibutylamino)-2-nitro-", for example, "Benzonitrile, 4-bromo-5-(dibutylamino)-2-nitro-", could be reacted with various arylboronic acids to generate biaryl structures, thereby extending the π-conjugated system. Such reactions have been demonstrated with related compounds like 4-bromobenzonitrile. researchgate.net

Hypothetical Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Benzonitrile, 4-bromo-5-(dibutylamino)-2-nitro- | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5'-(dibutylamino)-2'-nitro-[1,1'-biphenyl]-4-carbonitrile |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A halogenated derivative of "Benzonitrile, 5-(dibutylamino)-2-nitro-" could be coupled with alkenes like styrene (B11656) to introduce vinyl groups, further extending conjugation. Additionally, denitrative Heck reactions, where a nitro group is replaced, have been developed, suggesting that under specific catalytic conditions, the nitro group itself could potentially be used as a leaving group. chemrxiv.orgacs.org

Hypothetical Heck Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Benzonitrile, 4-bromo-5-(dibutylamino)-2-nitro- | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Benzonitrile, 5-(dibutylamino)-2-nitro-4-styryl- |

Investigation of Polymerization Potential for Advanced Materials

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with diverse applications. rsc.orgnih.gov The polymerization is typically an oxidative process, often using an oxidant like ammonium persulfate in an acidic medium. frontiermaterials.netyoutube.com The electronic and steric properties of substituents on the aniline ring significantly influence the polymerization process and the properties of the resulting polymer. nih.gov

For "Benzonitrile, 5-(dibutylamino)-2-nitro-", several factors would affect its potential for polymerization:

Steric Hindrance: The bulky dibutylamino group at the 5-position could sterically hinder the coupling of monomer units, which typically occurs at the nitrogen atom and the para-position of the ring. This could lead to lower molecular weight polymers or require more forcing reaction conditions. nih.gov

Electronic Effects: The presence of two strong electron-withdrawing groups (nitro and nitrile) would decrease the electron density of the aromatic ring, making it less susceptible to oxidative polymerization compared to aniline itself. nih.govresearchgate.net

Solubility: The dibutylamino group might enhance the solubility of the resulting polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline. rsc.org

While direct polymerization of "Benzonitrile, 5-(dibutylamino)-2-nitro-" might be challenging due to electronic deactivation and steric hindrance, copolymerization with more reactive aniline monomers could be a viable strategy to incorporate its specific electronic and optical properties into a polymer backbone. nih.govresearchgate.net The resulting copolymers could exhibit interesting properties for applications in sensors, electronic devices, or as functional coatings.

Factors Influencing Polymerization of Benzonitrile, 5-(dibutylamino)-2-nitro-

| Feature | Influence on Polymerization | Potential Outcome |

|---|---|---|

| Dibutylamino Group | Steric hindrance; potential for increased solubility. | Lower polymerization rate and molecular weight; improved processability of the polymer. |

| Nitro and Nitrile Groups | Strong electron-withdrawing effect, deactivating the ring towards oxidation. | Higher oxidation potential required for polymerization; potential for altered polymer electronic properties. |

| Overall Substitution | Complex interplay of steric and electronic effects. | May favor formation of oligomers over high molecular weight polymers; potential for unique material properties if polymerization is successful. |

Research Applications of Benzonitrile, 5 Dibutylamino 2 Nitro in Advanced Materials Science

Role in Organic Electronic and Optoelectronic Research

Searches for the application of Benzonitrile (B105546), 5-(dibutylamino)-2-nitro- in organic electronic and optoelectronic research did not yield specific studies detailing its use.

Investigation in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as a Model Chromophore or Building Block

There is currently no available scientific literature that specifically investigates the role of Benzonitrile, 5-(dibutylamino)-2-nitro- as a model chromophore or building block in the development of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). General research in OLEDs and OPVs focuses on a wide array of other organic and organometallic materials designed to optimize device performance, but this specific compound is not mentioned in the context of these applications in the available search results.

Exploration in Non-Linear Optics (NLO) Materials Research

Similarly, a thorough search for the exploration of Benzonitrile, 5-(dibutylamino)-2-nitro- in non-linear optics (NLO) materials research did not return any specific findings. The field of NLO materials is extensive, with numerous compounds being investigated for their potential in applications such as optical switching and frequency conversion; however, research detailing the NLO properties of Benzonitrile, 5-(dibutylamino)-2-nitro- is not present in the public domain.

Dye-Sensitized Solar Cells (DSSC) Sensitizer (B1316253) Research

Research into sensitizers for Dye-Sensitized Solar Cells (DSSCs) is a vibrant area of study, with a continuous search for new and efficient dye molecules. However, there are no specific research articles or data that identify Benzonitrile, 5-(dibutylamino)-2-nitro- as a sensitizer in DSSC research. The focus in this area remains on other organic dyes and ruthenium-based complexes.

Application in Sensor Technology Research

The potential application of Benzonitrile, 5-(dibutylamino)-2-nitro- in sensor technology also appears to be an unexplored area of research, as no specific studies were found.

Development of Chemo-sensors and Biosensors Based on its Recognition Properties

There is no available information on the development of chemosensors or biosensors that utilize the recognition properties of Benzonitrile, 5-(dibutylamino)-2-nitro-. Research in this field often involves molecules with specific functional groups capable of selective interaction with target analytes, but the utility of this particular compound for such purposes has not been documented.

Electrochemical Sensing Applications

Advanced Functional Materials Research

The unique electronic and structural characteristics of Benzonitrile, 5-(dibutylamino)-2-nitro- make it a promising candidate for the development of advanced functional materials.

The "push-pull" nature of Benzonitrile, 5-(dibutylamino)-2-nitro- imparts a significant dipole moment, which can drive the self-assembly of molecules into ordered supramolecular structures. rsc.org Research on similar push-pull systems, such as amino-nitro helicenes, has demonstrated their ability to form nanocrystalline films through techniques like the Langmuir-Blodgett method. rsc.org It is anticipated that Benzonitrile, 5-(dibutylamino)-2-nitro- could similarly form well-defined aggregates, such as stacks or liquid crystalline phases, driven by dipole-dipole interactions and π-π stacking. nih.gov The study of its self-assembly behavior in various solvents and on different substrates could reveal pathways to fabricate novel materials with anisotropic optical or electronic properties.

The nitrile group and the nitro group's oxygen atoms in Benzonitrile, 5-(dibutylamino)-2-nitro- present potential coordination sites for metal ions, suggesting its utility as a functional organic ligand in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. google.com The incorporation of such a "push-pull" ligand into a MOF structure could imbue the resulting framework with interesting properties, such as nonlinear optical activity or specific guest-sensing capabilities. The bulky dibutylamino group could also play a role in templating the porosity of the MOF. Research in this area would involve synthesizing MOFs with this ligand and various metal ions and characterizing their structural, sorption, and photophysical properties.

Benzonitrile, 5-(dibutylamino)-2-nitro- could be incorporated into polymer matrices to create functional polymer composites with enhanced optical or electronic properties. nih.gov As a dye, it could be physically dispersed within a polymer matrix or chemically incorporated as a monomer or a pendant group. The strong absorption and potential fluorescence of this "push-pull" dye could be harnessed for applications such as optical filters, luminescent materials, or sensors. researchgate.net Research would focus on the compatibility of the compound with various polymers, its influence on the mechanical and thermal properties of the composites, and the characterization of the resulting materials' optical performance.

Bioimaging and Fluorescent Probe Research

The inherent fluorescence expected from the "push-pull" architecture of Benzonitrile, 5-(dibutylamino)-2-nitro- makes it a compelling candidate for applications in bioimaging and as a fluorescent probe. mdpi.com

Small organic molecules with "push-pull" structures are often fluorescent and their emission properties can be sensitive to the local environment, such as solvent polarity. ibs.re.kr This solvatochromic behavior is highly desirable for fluorescent probes used in cellular imaging, as it can report on the polarity of different cellular compartments. The dibutylamino group enhances lipophilicity, which may facilitate cell membrane permeability, a crucial property for live-cell imaging probes. ibs.re.krwiley.com Research in this area would involve synthesizing and characterizing the photophysical properties of Benzonitrile, 5-(dibutylamino)-2-nitro- and evaluating its cytotoxicity, cellular uptake, and localization in different cell lines. mdpi.com

| Property | Expected Characteristic | Rationale |

| Fluorescence | Likely to be fluorescent | "Push-pull" electronic structure |

| Solvatochromism | Emission wavelength may vary with solvent polarity | Intramolecular charge transfer character |

| Cell Permeability | Potentially cell-permeable | Lipophilic dibutylamino group |

| Targeting | Non-specific or potential for functionalization | Can be conjugated to biomolecules for specific targeting |

The potential for high brightness and photostability, common in well-designed "push-pull" fluorophores, would make Benzonitrile, 5-(dibutylamino)-2-nitro- a candidate for use in advanced microscopy techniques. nih.govbiocompare.com These techniques, such as confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., STED, PALM, STORM), often require probes with specific photophysical characteristics, including large two-photon absorption cross-sections and photoswitching capabilities. fluorofinder.comnih.gov Investigations would focus on a detailed characterization of its one- and two-photon absorption and emission properties, quantum yield, and fluorescence lifetime to assess its suitability for these advanced imaging modalities. core.ac.uk

| Microscopy Technique | Potential Suitability of Benzonitrile, 5-(dibutylamino)-2-nitro- |